molecular formula C11H21ClO3S B13521003 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride

Cat. No.: B13521003
M. Wt: 268.80 g/mol
InChI Key: NBWAHHVKVUOAAP-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride is a chemical compound known for its unique reactivity and selectivity. It is a clear, pale liquid with a molecular weight of 268.80 g/mol . This compound is used in various laboratory experiments and chemical synthesis due to its versatile nature.

Preparation Methods

The synthesis of 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclohexylmethanol with butane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process. The mixture is stirred at room temperature until the reaction is complete, followed by purification through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acid derivatives.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as triethylamine, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .

Comparison with Similar Compounds

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclohexylmethoxy group and the butane-1-sulfonyl chloride moiety, which imparts specific reactivity and selectivity characteristics .

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

4-(cyclohexylmethoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c12-16(13,14)9-5-4-8-15-10-11-6-2-1-3-7-11/h11H,1-10H2

InChI Key

NBWAHHVKVUOAAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COCCCCS(=O)(=O)Cl

Origin of Product

United States

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